Cas no 2229585-08-2 (3-(5-nitrothiophen-2-yl)oxypyrrolidine)

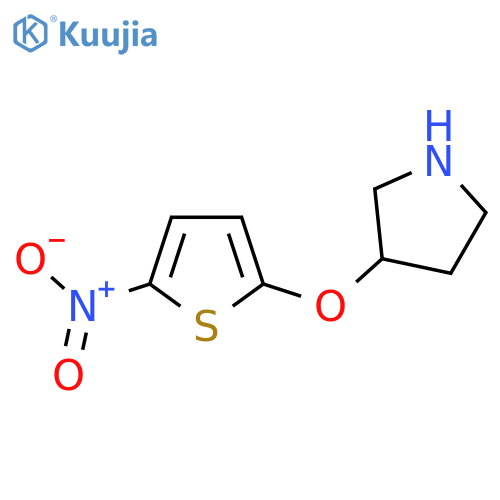

2229585-08-2 structure

商品名:3-(5-nitrothiophen-2-yl)oxypyrrolidine

3-(5-nitrothiophen-2-yl)oxypyrrolidine 化学的及び物理的性質

名前と識別子

-

- 3-(5-nitrothiophen-2-yl)oxypyrrolidine

- 3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine

- 2229585-08-2

- EN300-1813350

-

- インチ: 1S/C8H10N2O3S/c11-10(12)7-1-2-8(14-7)13-6-3-4-9-5-6/h1-2,6,9H,3-5H2

- InChIKey: VQPPNCUDQFUFCS-UHFFFAOYSA-N

- ほほえんだ: S1C(=CC=C1OC1CNCC1)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 214.04121336g/mol

- どういたいしつりょう: 214.04121336g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 221

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 95.3Ų

- 疎水性パラメータ計算基準値(XlogP): 1.8

3-(5-nitrothiophen-2-yl)oxypyrrolidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1813350-5.0g |

3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |

2229585-08-2 | 5g |

$3812.0 | 2023-05-26 | ||

| Enamine | EN300-1813350-10.0g |

3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |

2229585-08-2 | 10g |

$5652.0 | 2023-05-26 | ||

| Enamine | EN300-1813350-5g |

3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |

2229585-08-2 | 5g |

$2443.0 | 2023-09-19 | ||

| Enamine | EN300-1813350-2.5g |

3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |

2229585-08-2 | 2.5g |

$1650.0 | 2023-09-19 | ||

| Enamine | EN300-1813350-0.05g |

3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |

2229585-08-2 | 0.05g |

$707.0 | 2023-09-19 | ||

| Enamine | EN300-1813350-0.1g |

3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |

2229585-08-2 | 0.1g |

$741.0 | 2023-09-19 | ||

| Enamine | EN300-1813350-1.0g |

3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |

2229585-08-2 | 1g |

$1315.0 | 2023-05-26 | ||

| Enamine | EN300-1813350-0.5g |

3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |

2229585-08-2 | 0.5g |

$809.0 | 2023-09-19 | ||

| Enamine | EN300-1813350-0.25g |

3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |

2229585-08-2 | 0.25g |

$774.0 | 2023-09-19 | ||

| Enamine | EN300-1813350-10g |

3-[(5-nitrothiophen-2-yl)oxy]pyrrolidine |

2229585-08-2 | 10g |

$3622.0 | 2023-09-19 |

3-(5-nitrothiophen-2-yl)oxypyrrolidine 関連文献

-

Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614

-

Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442

-

Sarfraj Mujawar,Onkar Game,Ashish Yengantiwar,Arun Banpurkar,Sneha Kulkarni,Jyoti Jog,Satishchandra Ogale Nanoscale, 2011,3, 4706-4712

-

Niklas Helle,Tim Raeker,Juergen Grotemeyer Phys. Chem. Chem. Phys., 2022,24, 2412-2423

2229585-08-2 (3-(5-nitrothiophen-2-yl)oxypyrrolidine) 関連製品

- 352218-35-0(4-Tert-butyl-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide)

- 2034569-13-4(N-2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl-3,4-difluorobenzamide)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2228518-51-0(4-(azetidin-3-yl)-1,3,5-trimethyl-1H-pyrazole)

- 2172149-33-4(3-{2-1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutyl-N-(propan-2-yl)acetamido}propanoic acid)

- 2171987-44-1(methyl 3,3-difluoro-1-(3-hydroxythian-3-yl)cyclobutane-1-carboxylate)

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 2171626-56-3(2-{3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylpentanamido}-3,3-dimethylbutanoic acid)

- 1443979-21-2(ethyl 2-[(morpholin-3-yl)formamido]acetate; trifluoroacetic acid)

- 110502-51-7(4,4-dimethylhexane-1-thiol)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Minglong (Xianning) Medicine Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬